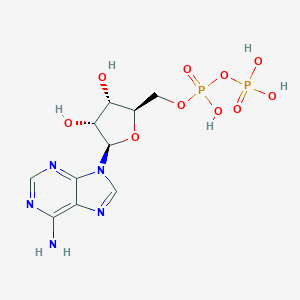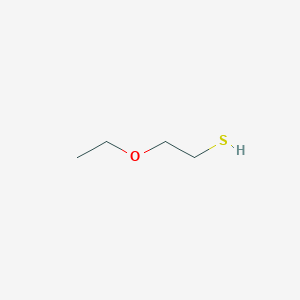![molecular formula CH3I B100923 Methyl iodide, [14C] CAS No. 16170-82-4](/img/structure/B100923.png)
Methyl iodide, [14C]
Übersicht
Beschreibung
Methyl iodide, also known as iodomethane and commonly abbreviated as “MeI”, is a chemical compound with the formula CH3I . It is a dense, colorless, and volatile liquid . In terms of chemical structure, it is related to methane by replacement of one hydrogen atom by an atom of iodine . It is naturally emitted by rice plantations in small amounts . It is also produced in vast quantities estimated to be greater than 214,000 tons annually by algae and kelp in the world’s temperate oceans, and in lesser amounts on land by terrestrial fungi and bacteria . It is used in organic synthesis as a source of methyl groups .
Synthesis Analysis
Methyl iodide can be conveniently prepared by the reaction of PI3 on methanol . Another way to make it is to react methanol with potassium iodide and some sulfuric acid . It is also produced in seawater via the reaction between photochemically produced methyl and iodine radicals, typically in temperate and tropical waters .Molecular Structure Analysis
The molecular formula of methyl iodide is CH3I . It has a tetrahedral molecular shape .Chemical Reactions Analysis
Methyl iodide will hydrolyze in the presence of an alkali to methanol and iodide: CH3I + MOH → CH3OH + MI . It will react with a nitrite salt, yielding nitromethane if sodium or potassium nitrite are used, with methyl nitrite as a minor product .Physical and Chemical Properties Analysis
Methyl iodide is a dense, colorless liquid . It has a pungent, ether-like odor . It is immiscible in water, but miscible with many solvents such as diethyl ether, ethanol, methanol and soluble in acetone and carbon tetrachloride . It has a molar mass of 141.939 g·mol−1 . Its melting point is −66.5 °C and boiling point ranges from 42.4 to 42.8 °C .Wissenschaftliche Forschungsanwendungen
Alternative to Grignard Labeling in Organic Synthesis : Samarium iodide, combined with [14C]methyl iodide, has been used for methylation of aldehydes and ketones, offering an alternative to the traditional Grignard labeling method (Landvatter, 2000).
DNA Synthesis Imaging : [14C]methyl iodide was utilized in synthesizing 4'-[methyl-14C]thiothymidine, a thymidine analog, for imaging DNA synthesis, providing a simpler method for such imaging in clinical studies (Toyohara et al., 2006).
Studying Bacterial Uptake in Environmental Systems : [14C]methyl iodide has been used to investigate the uptake and breakdown of methyl iodide by methylotrophic bacteria in estuarine water samples, shedding light on microbial interactions in natural water systems (Asare, 2013).
Methylation of Iodine by Bacteria : Research involving [14C]methyl iodide has shown that bacteria, including both terrestrial and marine species, can methylate iodine, indicating a biological pathway for iodine transfer from the Earth's surface to the atmosphere (Amachi et al., 2001).
Analytical Chemistry Applications : [14C]methyl iodide has been used in developing methods for the quantitative detection of methyl iodide, aiding in environmental monitoring and industrial applications (Sadiek et al., 2017).
Biodistribution Studies in Pharmacology : [14C]methyl iodide has been employed in radiolabeling proteins to monitor their biodistribution after ingestion, providing insights into the pharmacokinetics of various compounds (Davis et al., 2011).
Environmental Science Research : Studies have used [14C]methyl iodide to explore the abiotic formation of methyl iodide on synthetic birnessite, contributing to our understanding of atmospheric chemistry (Allard & Gallard, 2013).
Numerical Modelling of Atmospheric Compounds : [14C]methyl iodide has been used in numerical modeling studies to understand its distribution in the atmosphere and its role in tropospheric chemistry (Stemmler et al., 2013).
Wirkmechanismus
Methyl iodide compounds are produced in seawater via the reaction between photochemically produced methyl and iodine radicals, typically in temperate and tropical waters . Besides photochemical reaction, iodide methylation can be mediated biologically . The accumulated iodine is preferentially volatilized as methyl iodide through the activity of specific methyl transferase encoded by HOL (HARMLESS TO OZONE LAYER) genes .
Safety and Hazards
Zukünftige Richtungen
Methyl iodide plays a key role in the iodine’s global geochemical cycle . It can also mitigate the process of climate change, making it reasonable to study its biogeochemistry . The environmental relevance of methyl iodide is highlighted by the estimates which suggest that in the regions between 40 N° and 40 S° up to 174 Gg of methyl iodide is produced annually via biological and photochemical processes .
Eigenschaften
IUPAC Name |
iodo(114C)methane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH3I/c1-2/h1H3/i1+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INQOMBQAUSQDDS-NJFSPNSNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[14CH3]I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH3I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.932 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(1R,4R)-bicyclo[2.2.1]hept-5-en-2-one](/img/structure/B100855.png)

![2-Chlorobenzo[c]cinnoline](/img/structure/B100858.png)
![Diethyl[4-[[4-(dimethylamino)phenyl]phenylmethylene]-2,5-cyclohexadien-1-ylidene]ammonium chloride](/img/structure/B100861.png)




